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Compound of Interest |

Compound Name: 2-(methoxymethoxy)benzoic Acid
CAS No.: 5876-91-5
Cat. No.: B117652
- 7

Compound ldentity:

IUPAC Name: 2-(Methoxymethoxy)benzoic acid[1][2]

Common Name: MOM-protected Salicylic Acid

CAS Registry Number: 5876-91-5[1][3]

Molecular Formula:

Molecular Weight: 182.17 g/mol [1]

Part 1: Executive Technical Summary

In medicinal chemistry, 2-(methoxymethoxy)benzoic acid serves as a critical "masked"
intermediate. It allows researchers to manipulate the carboxylic acid moiety (e.g., amide
coupling, reduction) without interference from the nucleophilic phenolic hydroxyl group. The
methoxymethyl (MOM) ether is chosen for its stability to basic conditions and organolithiums,
yet it remains labile to mild acids, allowing for orthogonal deprotection.

Critical Application Note: Unlike simple methyl ethers (anisoles), the MOM group introduces a
hemiacetal-like instability. Spectroscopic validation must confirm not just the presence of the
group, but the integrity of the acetal linkage (
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) which can degrade if solvents are acidic or wet.

Part 2: Synthesis & Preparation Protocol

Direct alkylation of salicylic acid with MOM-chloride is prone to esterification side-reactions.
The industry-standard "Ester-First" protocol ensures high fidelity.

The "Ester-First" Workflow

This protocol utilizes a protection-hydrolysis sequence to ensure regioselectivity.
Step-by-Step Methodology:
« Esterification: Convert Salicylic acid to Methyl Salicylate using
(Fischer Esterification).[4]
 MOM Protection:
o Reagents: Methyl Salicylate (1.0 eq), Chloromethyl methyl ether (MOM-CI, 1.2 eq),

-Diisopropylethylamine (DIPEA, 1.5 eq).

o Conditions: DCM,

, 12 h.

o Note: MOM-Cl is a carcinogen; handle in a fume hood. Alternatively, use
dimethoxymethane (DMM) with

for a greener route, though yields may vary.
e Saponification (Hydrolysis):
o Reagents: Methyl 2-(methoxymethoxy)benzoate,

(3.0 eq),
(3:1).

o Conditions: Stir at ambient temperature until TLC indicates disappearance of ester (
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)

o Workup: Acidify carefully with

to pH 4 (avoid pH < 2 to prevent MOM cleavage), extract with EtOAc, dry over

Visualization of Synthesis Logic

The following diagram illustrates the pathway and the critical decision nodes for impurity

control.

HHHHHHHHHH MOM-CI, DIPEA LOH, THFH20 — pH<2
salicylic Acid (Fischer 5| Methyl Salicylate pCw, 0°C) Methyl 2-(MOM)benzoate | __(Saponification 2-(MOM)benzoic Acid | ICEIIPITESI
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Impurity:
Deprotected Phenol

(Starting Material)

Click to download full resolution via product page

Part 3: Spectroscopic Characterization

All data below assumes a high-purity sample (>98%) in

or

Nuclear Magnetic Resonance (NMR) Profiling

The MOM group provides a distinct diagnostic signature. The methylene protons (

) appear significantly downfield compared to standard benzyl or methyl ethers due to the
anomeric effect of the two oxygen atoms.

Table 1:

NMR Assignment (

, 400 MHz)
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Position

Shift (

» Ppm)

Multiplicity

Integration

Assignment
Logic

COOH

10.50-12.00

Broad Singlet

1H

Carboxylic acid
proton. Highly
solvent/concentr
ation dependent.

Disappears with

shake.

Ar-H6

8.12

Doublet of
doublets (dd)

1H

Ortho to
electron-
withdrawing
COOH group
(deshielded).

Ar-H4

7.50

Triplet of
doublets (td)

1H

Para to MOM
group.

Ar-H3

7.23

Doublet (d)

1H

Ortho to
electron-donating
MOM group
(shielded).

Ar-H5

7.10

Triplet (t)

1H

Meta to COOH.

MOM-CH2

5.33

Singlet

2H

Diagnostic Peak.
The acetal
methylene.
Distinctive
downfield shift.

MOM-CH3

3.54

Singlet

3H

Methoxy
terminus of the

protecting group.

Table 2:

© 2026 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NMR Assignment (

, 100 MHz)
Shift (
Carbon Type Structural Note
» PpmM)
C=0 (Acid) ~165.5 Carbonyl carbon.
Ipso-carbon attached to the
C-0O (Ar) ~157.0
MOM ether.
Diagnostic Peak. Anomeric
MOM-CH2 95.5 _ _
carbon (dioxy-substituted).
Ar-CH 134.5,132.8,122.0, 115.5 Aromatic ring carbons.
MOM-CH3 56.8 Methoxy carbon.

Visualization of NMR Logic

The following diagram maps the structural connectivity to the chemical shift hierarchy, essential
for rapid spectral validation.

MOM Group
(-OCH20CH3)

@ Car('?g)g(h;;'_@c'd Figure 2: NMR Chemical Shift Mapping for Structural Verification.
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Infrared (IR) Spectroscopy

o Stretch (Acid): Broad band centered at 2800-3200

. Note that the sharp Phenolic
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(usually >3300
) is absent, confirming protection.

» Stretch: Strong band at 1680-1705

o Stretch (Ether): Multiple bands in the 1000-1200
fingerprint region, specifically the

asymmetric stretch.

Part 4: Quality Control & Self-Validating Protocols
Differentiating from Starting Material

A common failure mode is incomplete protection or accidental deprotection during the acid

workup.
e Test: Compare

NMR of product vs. Salicylic Acid.

e Pass Criteria:
o Presence of the

5.33 ppm singlet (2H).

o Absence of the phenolic proton (often a sharp singlet at ~10.5 ppm in DMSO, distinct from
the broad acid proton).

o Solubility check: The MOM-protected acid is significantly more soluble in

than free salicylic acid.

Stability Warning

The MOM group is an acetal. It is stable to bases (
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) but unstable to aqueous acids (

) and Lewis acids (
).
e Storage: Store at 2-8°C under inert atmosphere.

e Solvent: Avoid using acidic

(which can form
over time) for long-term storage of NMR samples; filter

through basic alumina if degradation is suspected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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